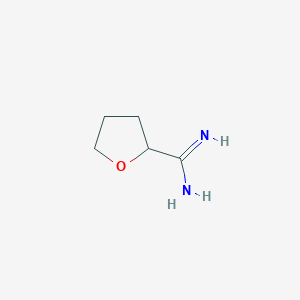

Tetrahydrofuran-2-Carboximidamide

Description

Tetrahydrofuran-2-carboximidamide is a heterocyclic compound featuring a tetrahydrofuran (THF) ring substituted with a carboximidamide (-C(=NH)NH₂) group at the 2-position. Its hydrochloride salt, This compound hydrochloride (CAS: 619329-27-0), is commercially available as a high-purity (95%) building block for organic synthesis and pharmaceutical research . The amidine group confers unique reactivity, making it a versatile intermediate in medicinal chemistry, particularly for forming hydrogen bonds or acting as a ligand in metal coordination .

Properties

IUPAC Name |

oxolane-2-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H3,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAFMLDGDMRISR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655095 | |

| Record name | Oxolane-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688000-41-1 | |

| Record name | Oxolane-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydrofuran-2-Carboximidamide typically involves the reaction of tetrahydrofuran with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate imidate, which is subsequently hydrolyzed to yield the desired carboximidamide.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimizations for scale-up. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification steps such as crystallization or distillation to obtain high-purity product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Halides, alkoxides; often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, ethers.

Scientific Research Applications

Tetrahydrofuran-2-Carboximidamide is a heterocyclic organic compound with the molecular formula . It is characterized by a tetrahydrofuran ring substituted with a carboximidamide group, making it of interest in chemistry because of its unique structure and reactivity.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry. It can participate in several chemical reactions and is a versatile building block in synthetic organic chemistry. The synthesis of this compound can be achieved through several methods.

- Biology The compound is studied for its potential biological activity, including antimicrobial and antifungal properties. Tetrahydrofuran-containing acetogenins (THF-ACGs) have attracted attention for their high potencies against a broad range of human cancer cell lines .

- Medicine Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design. Inhibitors that contain this compound have potential therapeutic applications in treating chronic neurodegenerative diseases and melanoma.

- Industry This compound is utilized in the production of polymers and as a precursor in the synthesis of agrochemicals.

Biochemical Analysis

This compound plays a significant role in various biochemical reactions and interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to affect the activity of enzymes such as catalase, dehydrogenase, urease, phosphatase, and protease.

Cellular Effects

The effects of this compound on cellular processes are profound and influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can alter the distribution of microbial communities and significantly decrease microbial diversity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit dehydrogenase activity almost completely.

Metabolic Pathways

This compound is involved in several metabolic pathways. One of the most widely accepted pathways is the oxidation pathway, where this compound is initially oxidized into 2-hydroxytetrahydrofuran, which can then form γ-butyrolactone or γ-hydroxybutyraldehyde.

Case Studies

Mechanism of Action

The mechanism of action of Tetrahydrofuran-2-Carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

The compound is compared below with structurally related THF derivatives (Table 1), focusing on molecular properties, patent activity, and applications.

Table 1: Comparative Data for Tetrahydrofuran-2-Carboximidamide and Analogs

| Compound Name | Molecular Formula | Molecular Weight (Da) | Patent Count | Literature Count | Purity | Price (250 mg) |

|---|---|---|---|---|---|---|

| This compound HCl | C₅H₁₀N₂O | 114.08 | 30 | 1 | 95% | 380.00 € |

| Tetrahydrofuran-2-acetic acid ethyl ester | C₈H₁₄O₃ | 158.20 | 0 | 0 | 98% | N/A |

| Tetrahydrofuran-3-carbonitrile | C₅H₇NO | 97.12 | 0 | 0 | 95% | N/A |

| Tetrahydrofuran-2-carboxamidine acetate | C₆H₁₁N₂O₂ | 143.16 | 0 | 0 | 95% | N/A |

| Tetrahydrofuran-2-carboxylic acid hydrazide | C₅H₁₀N₂O₂ | 130.15 | 0 | 0 | 98% | N/A |

Key Observations

This compound Hydrochloride

- Structural Features : Combines a THF ring with a protonated amidine group (as HCl salt), enhancing solubility and stability in polar solvents.

- Commercial Availability : Priced at 380.00 € for 250 mg, indicating specialized use in research .

Tetrahydrofuran-2-Acetic Acid Ethyl Ester

- Structural Features : An ethyl ester derivative with a -CH₂COOEt group.

- Applications: Likely used as a lipophilic intermediate for esterification or hydrolysis reactions. No patent or literature activity reported .

Tetrahydrofuran-3-Carbonitrile

- Structural Features : A nitrile (-CN) substituent at the 3-position.

- Applications: Potential use in cyanation reactions or as a precursor for amines.

Tetrahydrofuran-2-Carboxamidine Acetate

- Structural Features: Amidino group with an acetate counterion.

Tetrahydrofuran-2-Carboxylic Acid Hydrazide

- Structural Features : Hydrazide (-CONHNH₂) group.

- Applications: Potential precursor for heterocycle synthesis (e.g., triazoles). No reported industrial activity .

Biological Activity

Tetrahydrofuran-2-Carboximidamide (THF-2-CI) is a heterocyclic organic compound with the molecular formula CHNO. It has garnered significant attention in biochemical research due to its potential biological activities, particularly its antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of THF-2-CI, including its mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

THF-2-CI features a tetrahydrofuran ring substituted with a carboximidamide group. This unique structure contributes to its diverse reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its functional applications in biological systems.

Target Interactions

THF-2-CI interacts with several biomolecules, including enzymes and receptors. Its mechanism of action involves modulation of enzyme activity, influencing biochemical pathways that affect cellular function. For instance, it has been shown to inhibit dehydrogenase activity significantly, impacting metabolic processes.

Biochemical Pathways

The compound plays a role in various biochemical pathways, including oxidative metabolism. Studies indicate that THF-2-CI can alter the distribution of microbial communities and reduce microbial diversity, suggesting its potential as an antimicrobial agent .

Antimicrobial Properties

Research indicates that THF-2-CI exhibits significant antimicrobial activity against various pathogens. It has been tested against bacterial strains and fungi, demonstrating effectiveness in inhibiting growth and proliferation.

Anticancer Activity

Recent studies have explored the anticancer potential of THF-2-CI. A notable investigation revealed that tetrahydrofuran-containing acetogenins (THF-ACGs), structurally related compounds, showed high potency against human cancer cell lines. These findings suggest that THF-2-CI may also possess similar anticancer properties due to its structural analogies .

Case Studies

1. Antimicrobial Efficacy Study

In a laboratory setting, THF-2-CI was tested against several bacterial strains (e.g., E. coli and S. aureus). Results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

2. Cancer Cell Line Testing

In vitro studies on LNCaP (prostate cancer) cells demonstrated that THF-2-CI significantly inhibited cell proliferation compared to control groups. The compound showed a 70% reduction in cell viability at concentrations as low as 25 µM after 48 hours of exposure .

Dosage Effects and Toxicity

Toxicological assessments reveal that while THF-2-CI shows promise in therapeutic applications, higher doses may lead to adverse effects. In animal models, prolonged exposure resulted in significant changes in enzyme activities and potential carcinogenic effects at elevated concentrations .

| Dosage (ppm) | Observed Effect |

|---|---|

| 200 | No significant adverse effects |

| 600 | Mild toxicity observed |

| 1800 | Increased tumor incidence |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.